4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine
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Overview
Description
4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a pyridine ring, and various substituents such as tert-butylphenyl, chlorophenyl, and sulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of Substituents: The tert-butylphenyl and chlorophenyl groups can be introduced through nucleophilic substitution reactions using corresponding halides.
Sulfanyl Group Addition: The sulfanyl group can be added via thiolation reactions using thiol reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.
Scientific Research Applications
4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, resulting in desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone
- 4-[({[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Uniqueness
4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of substituents and structural features, which contribute to its distinct chemical properties and potential applications. The presence of both tert-butylphenyl and chlorophenyl groups, along with the sulfanyl and triazole moieties, makes it a versatile compound for various research and industrial purposes.
Properties
Molecular Formula |
C24H23ClN4S |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
4-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C24H23ClN4S/c1-24(2,3)19-6-4-17(5-7-19)16-30-23-28-27-22(18-12-14-26-15-13-18)29(23)21-10-8-20(25)9-11-21/h4-15H,16H2,1-3H3 |
InChI Key |
RDKDECBRXLQSBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4 |
Origin of Product |
United States |
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